molecular formula C9H18ClNO2 B574584 (R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride CAS No. 184719-80-0

(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride

Cat. No. B574584
M. Wt: 207.698
InChI Key: IUUYANMOEMBTBV-OGFXRTJISA-N
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Description

“®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” is a compound that contains a five-membered pyrrolidine ring, which is a type of nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of various human diseases . The interest in this type of saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” is characterized by the presence of a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . This means that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions for the research and development of “®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and increasing the three-dimensional coverage of the ring .

properties

IUPAC Name

tert-butyl (2R)-pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUYANMOEMBTBV-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659799
Record name tert-Butyl D-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride

CAS RN

184719-80-0
Record name tert-Butyl D-prolinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Proline tert-Butyl Ester Hydrochloride
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